![molecular formula C18H19F4N3O4 B2542212 1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097901-01-2](/img/structure/B2542212.png)

1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

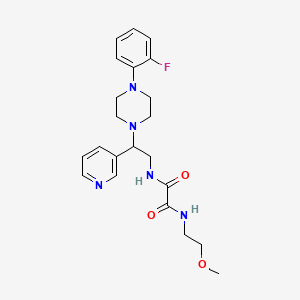

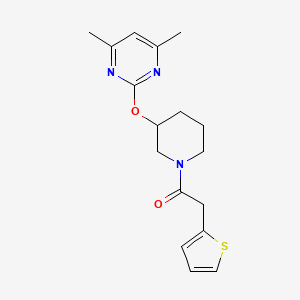

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and an imidazolidine-2,4-dione group, which is a type of imidazole ring. The molecule also contains several fluorine atoms and a methoxy group attached to a benzoyl group .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the fluorine atoms could make it reactive with certain nucleophiles. The carbonyl groups in the benzoyl and imidazolidine-2,4-dione moieties could also undergo various reactions such as nucleophilic addition or condensation .Aplicaciones Científicas De Investigación

Structural and Stability Analysis

Research has shown that derivatives similar to 1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione exhibit interesting structural properties. For instance, Hobbs et al. (2010) explored the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons. Their study revealed insights into the electron delocalization affecting the stability of these compounds, which could be relevant for the compound (Hobbs et al., 2010).

Potential Anti-Alzheimer's Applications

A 2020 study by Gupta et al. synthesized and evaluated N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives for anti-Alzheimer's activity. These derivatives, designed based on the structure of the lead compound donepezil, showed promising results in in-vivo and in-vitro evaluations (Gupta et al., 2020).

Anticancer Activity

The synthesis and anticancer activity of N-substituted indole derivatives, including compounds with structures similar to the compound of interest, were investigated by Kumar and Sharma (2022). Their study focused on the inhibition of topoisomerase-I enzyme, suggesting potential applications in cancer therapy (Kumar & Sharma, 2022).

Inhibitory Effects on Cancer Efflux Pumps

Żesławska et al. (2019) researched imidazolidin-2,4-dione derivatives for their inhibitory action on cancer efflux pumps, specifically the ABCB1 pump. Their findings could indicate a potential application of this compound in overcoming drug resistance in cancer treatment (Żesławska et al., 2019).

Hypoglycemic Activity

Oguchi et al. (2000) explored the hypoglycemic activity of imidazopyridine thiazolidine-2,4-diones, which are structurally related to the compound . This research suggests potential applications in diabetes management (Oguchi et al., 2000).

Serotonin Receptor Antagonist Activity

Watanabe et al. (1992) investigated 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group for their 5-HT2 and alpha 1 receptor antagonist activity. These findings highlight potential neurological applications (Watanabe et al., 1992).

Mecanismo De Acción

The mechanism of action would depend on the specific biological target of this compound. Many drugs work by binding to proteins or other molecules in the body and altering their function. The presence of multiple functional groups and a complex structure could allow this compound to interact with a variety of potential targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F4N3O4/c1-29-14-3-2-11(8-13(14)19)16(27)23-6-4-12(5-7-23)24-9-15(26)25(17(24)28)10-18(20,21)22/h2-3,8,12H,4-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIIKKQPXJNJAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F4N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2542130.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2542133.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2542137.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B2542138.png)

![ethyl 2-(benzofuran-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2542139.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2542141.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-benzoylbenzamide](/img/structure/B2542145.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B2542150.png)